molecular formula C26H18ClFN4O2 B4333035 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4333035
M. Wt: 472.9 g/mol
InChI Key: HGRMLWFJJBKCES-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex heterocyclic compound. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminoacetophenone to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and properties. For instance, fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds have been studied for their anticancer activity . The uniqueness of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-3-cyano-7-fluoro-2-pyridin-4-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O2/c27-18-4-1-16(2-5-18)24(33)23-22(15-9-11-31-12-10-15)26(14-29,25(30)34)21-8-3-17-13-19(28)6-7-20(17)32(21)23/h1-13,21-23H,(H2,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRMLWFJJBKCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N3C1C(C(C3C(=O)C4=CC=C(C=C4)Cl)C5=CC=NC=C5)(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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